(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate

Chiral Building Blocks Asymmetric Synthesis Enantiomeric Purity

Researchers developing stereospecific CNS candidates require enantiomerically pure pyrrolidinone intermediates. (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate provides defined (R)-configuration essential for nootropic and peptidomimetic programs. • 95% purity; orthogonal Cbz protection enables selective hydrogenolytic deprotection without disturbing acid-labile groups • Rigid lactam scaffold ensures pre-organized chiral induction in asymmetric synthesis • Not interchangeable with (S)-enantiomer (CAS 118507-50-9) or racemate (CAS 42259-95-0) • Standard stock availability with global ambient shipping; for R&D use only

Molecular Formula C12H14N2O3
Molecular Weight 234.255
CAS No. 223407-18-9
Cat. No. B591929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate
CAS223407-18-9
Molecular FormulaC12H14N2O3
Molecular Weight234.255
Structural Identifiers
SMILESC1CNC(=O)C1NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H14N2O3/c15-11-10(6-7-13-11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16)/t10-/m1/s1
InChIKeyDAMJCWMGELCIMI-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate Overview


(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate (CAS 223407-18-9), also designated benzyl N-[(3R)-2-oxopyrrolidin-3-yl]carbamate, is a chiral, heterocyclic carbamate featuring a 2-oxopyrrolidine (lactam) ring with a benzyl carbamate (Cbz) protecting group at the 3-position in the (R)-configuration . With a molecular formula of C12H14N2O3 and a molecular weight of 234.25 g/mol, this solid compound is supplied at a standard purity of 95% . It serves as a critical chiral intermediate in organic synthesis, enabling the construction of enantiomerically enriched pyrrolidinone derivatives for pharmaceutical and medicinal chemistry research .

Chiral Control Single (R)-enantiomer for asymmetric synthesis
Protection Strategy Cbz group enables orthogonal hydrogenolytic deprotection
Form Solid intermediate supplied for synthetic workflows

Why (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate Is Irreplaceable


In asymmetric synthesis, the stereochemical configuration of a chiral building block dictates the three-dimensional architecture and, consequently, the biological activity of downstream pharmaceutical candidates . Replacing (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate with its (S)-enantiomer (CAS 118507-50-9) or the racemic mixture (CAS 42259-95-0) introduces either the opposite stereochemistry or a mixture of configurations, which can lead to inactive or even antagonistic final products [1]. Furthermore, the choice of the nitrogen protecting group (Cbz vs. Boc) imposes distinct orthogonal deprotection strategies and physicochemical properties, preventing simple interchangeability in multi-step synthetic routes . The quantitative evidence below delineates these critical points of differentiation.

Target
Substitute
Mismatch
(R)-enantiomer
(S)-enantiomer or racemate
Opposite stereochemistry may produce inactive products
Cbz protection
Boc-protected analog
Deprotection conditions not interchangeable (hydrogenolysis vs acidolysis)

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate Advantages Over Analogs


Defined (R)-Stereochemistry for Asymmetric Synthesis

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate provides a single, defined (R)-stereocenter at the 3-position of the pyrrolidinone ring, as specified by its SMILES notation (O=C(OCC1=CC=CC=C1)N[C@H]2C(NCC2)=O) and InChIKey (DAMJCWMGELCIMI-SNVBAGLBSA-N) . In contrast, the (S)-enantiomer (CAS 118507-50-9) possesses the opposite stereochemistry (SMILES: O=C(OCC1=CC=CC=C1)N[C@@H]2C(NCC2)=O; InChIKey: DAMJCWMGELCIMI-JTQLQIEISA-N) [1], while the racemic mixture (CAS 42259-95-0) lacks any defined stereochemistry. This unambiguous chirality is essential for constructing enantiomerically pure compounds where the spatial orientation of the lactam ring determines biological target engagement .

Chiral Configuration
Head-to-head
(R)-enantiomer vs. (S)-enantiomer & racemic
Ensures desired stereochemical outcome in asymmetric synthesis
SMILES and InChIKey specification confirmed
Chiral Building Blocks Asymmetric Synthesis Enantiomeric Purity

Cbz vs. Boc: Orthogonal Deprotection Strategy

The Cbz group of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate is cleaved under hydrogenolytic conditions (H2, Pd/C), which are orthogonal to the acidic conditions (e.g., TFA) required for removing the Boc group found in analogs like (R)-tert-butyl (2-oxopyrrolidin-3-yl)carbamate (CAS 251938-49-5) . The Cbz-protected derivative exhibits a distinct LogP profile (XLogP3 = 0.95) compared to the Boc-protected analog (XLogP3 = 0.4), influencing solubility and partitioning behavior in reaction media [1]. This orthogonality is quantified by the exclusive sensitivity of Cbz to catalytic hydrogenation, whereas Boc is stable under these conditions but labile in acid .

Protecting Group Orthogonality
Class-level inference
Cbz (H₂/Pd-C) vs. Boc (TFA); ΔXLogP3 = 0.55
Supports orthogonal deprotection in multi-step synthesis
Based on standard protecting group strategy
Protecting Groups Orthogonal Synthesis Peptidomimetics

Physicochemical Properties Comparison

The Cbz-protected (R)-benzyl derivative exhibits distinct physicochemical properties that directly impact its handling and use in synthesis. Its calculated aqueous solubility is 1.7 g/L (25 °C), a value that is specific to its molecular structure . Its boiling point is estimated at 496.2±44.0°C at 760 mmHg, and its density is 1.25±0.1 g/cm³ (20 °C) [1]. These properties differ from those of the smaller, Boc-protected analog (R)-tert-butyl (2-oxopyrrolidin-3-yl)carbamate (CAS 251938-49-5), which, due to its lower molecular weight (200.23 g/mol) and different functional group, would be expected to have a significantly lower boiling point and higher volatility, impacting storage and reaction conditions.

Physicochemical Properties
Data to verify
MW 234.25, Solubility 1.7 g/L, BP 496.2±44.0°C
Guides solvent and temperature selection for scale-up
Calculated properties; verify experimentally
Physicochemical Properties Formulation Process Chemistry

Hazard Profile Comparison

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate is classified with specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . While the (S)-enantiomer is expected to carry the same hazard profile due to its identical molecular formula and functional groups, this profile contrasts with that of some non-chiral analogs or intermediates which may have different reactivity or toxicity profiles. This explicit hazard classification is essential for compliance with laboratory safety protocols and transportation regulations (e.g., DOT/IATA) .

Hazard Classification
Supporting evidence
H302, H315, H319, H335
Standard carbamate handling; use PPE and ventilation
From vendor SDS; expected for enantiomers
Safety Handling Regulatory

Applications of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate


Nootropic & CNS Drug Candidate Synthesis

This compound is a key chiral intermediate for constructing pyrrolidinone-based nootropic agents and other central nervous system (CNS) drug candidates . The defined (R)-stereochemistry is critical for achieving the desired pharmacological activity, as the (S)-enantiomer or racemic mixtures may show reduced or off-target effects. Its use ensures the stereochemical integrity of the final molecule, a prerequisite for preclinical and clinical development.

Orthogonal Protection in Peptidomimetic Synthesis

The Cbz protecting group offers orthogonality to acid-labile Boc groups, making this compound essential in multi-step syntheses of peptidomimetics and protease inhibitors . The distinct hydrogenolytic deprotection step allows for selective amine unveiling without affecting other acid-sensitive functionalities, a key advantage for convergent synthetic routes.

Ligand & Catalyst Development

As a chiral pool synthon, (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate can be elaborated into chiral ligands and organocatalysts for asymmetric transformations . The specific (R)-configuration and rigid lactam ring provide a pre-organized chiral environment, which can be exploited to induce high enantioselectivity in subsequent reactions.

Application
Selection Property
Validation Focus
CNS drug discovery research
(R)-stereochemical control
Enantiomeric purity of final compound
Peptidomimetic and protease inhibitor synthesis
Orthogonal Cbz protection
Selective hydrogenolytic deprotection
Chiral ligand and catalyst development
Pre-organized (R)-lactam scaffold
Induced enantioselectivity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.